![molecular formula C11H12N2O2 B1397159 Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-01-4](/img/structure/B1397159.png)
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular weight of 204.23 . It is a solid at room temperature and is typically stored in a dry, sealed environment .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . This leads to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is confirmed by X-ray structural analysis . The structure includes a fused bicyclic 5,6 heterocycle .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine, a derivative of Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, can react with bromine and iodine to provide 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . These trihalides can then be used to obtain 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .Physical And Chemical Properties Analysis
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . It has a molecular weight of 204.23 .Scientific Research Applications
Antitubercular Agent
Imidazo[1,2-a]pyridine derivatives have shown promising results as antitubercular agents. A study reported a significant reduction in bacterial load in an acute TB mouse model treated with these compounds, indicating their potential in treating tuberculosis .
Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry due to its structural characteristics, making it a valuable moiety for drug development .
Material Science
This compound’s structural character also makes it useful in material science applications .
Organic Synthesis
Imidazo[1,2-a]pyridines serve as valuable heterocyclic scaffolds in organic synthesis, where direct functionalization strategies are employed for constructing various derivatives .
Anticancer Activity
Novel imidazo[1,2-a]pyridine-based derivatives have been synthesized and evaluated for their in-vitro anticancer activity against human cancer cell lines, showing potential as anticancer agents .
Mechanism of Action
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry
Mode of Action
pneumoniae . This suggests that the compound may interact with its targets to inhibit bacterial growth.
Biochemical Pathways
The imidazo[1,2-a]pyridine core is known to be involved in various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
pneumoniae . This suggests that the compound may have a similar effect.
Action Environment
It is known that the compound should be stored in a dry environment at room temperature . This suggests that moisture and temperature could potentially affect the compound’s stability and efficacy.
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, such as Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them promising candidates for future drug development .
properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAAVUYXHVADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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